1-Imidazolyl(4-methoxyphenyl)methanone
Overview
Description
1-Imidazolyl(4-methoxyphenyl)methanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Imidazolyl(4-methoxyphenyl)methanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Imidazolyl(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted imidazoles or phenyl derivatives.
Scientific Research Applications
1-Imidazolyl(4-methoxyphenyl)methanone has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biological studies to investigate the interaction of imidazole derivatives with biological targets.
Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Imidazolyl(4-methoxyphenyl)methanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include binding to specific sites on the target molecules, altering their activity.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-imidazole
1-(4-Methoxyphenyl)-2-imidazolethione
1-(4-Methoxyphenyl)-4,5-dihydroimidazole
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Properties
IUPAC Name |
imidazol-1-yl-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11(14)13-7-6-12-8-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUIDFEYBKIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516160 | |
Record name | (1H-Imidazol-1-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-93-9 | |
Record name | (1H-Imidazol-1-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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